molecular formula C7H2F3IO2 B13912509 2,4,6-Trifluoro-3-iodobenzoic acid CAS No. 363598-23-6

2,4,6-Trifluoro-3-iodobenzoic acid

Cat. No.: B13912509
CAS No.: 363598-23-6
M. Wt: 301.99 g/mol
InChI Key: JALFCFDOJRNUHE-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H2F3IO2 It is a derivative of benzoic acid, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-iodobenzoic acid typically involves the iodination of 2,4,6-trifluorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as Oxone® in an aqueous solution under mild conditions . The reaction proceeds at room temperature, ensuring high yields and minimal by-products.

Industrial Production Methods: Industrial production of this compound may involve the hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile followed by de-chlorination using a transition metal catalyst in the presence of an alkanoic acid and water . This method ensures the production of high-purity 2,4,6-Trifluorobenzoic acid, which can then be iodinated to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxone® and other mild oxidizing agents are commonly used.

    Solvents: Reactions are typically carried out in aqueous or organic solvents depending on the desired product.

Major Products:

Mechanism of Action

The mechanism by which 2,4,6-Trifluoro-3-iodobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both electron-withdrawing fluorine atoms and the reactive iodine atom. These properties make it a versatile reagent in organic synthesis, enabling the formation of complex molecules through substitution and oxidation reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of fluorine and iodine substituents, which impart distinct reactivity and stability compared to other benzoic acid derivatives. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

CAS No.

363598-23-6

Molecular Formula

C7H2F3IO2

Molecular Weight

301.99 g/mol

IUPAC Name

2,4,6-trifluoro-3-iodobenzoic acid

InChI

InChI=1S/C7H2F3IO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,(H,12,13)

InChI Key

JALFCFDOJRNUHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)I)F)C(=O)O)F

Origin of Product

United States

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